molecular formula C15H16N2O2 B7849447 1-(5-Phenylfuran-2-carbonyl)piperazine

1-(5-Phenylfuran-2-carbonyl)piperazine

Cat. No.: B7849447
M. Wt: 256.30 g/mol
InChI Key: VKYVIFSTABEKKJ-UHFFFAOYSA-N
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Description

1-(5-Phenylfuran-2-carbonyl)piperazine is a piperazine derivative featuring a furan ring substituted with a phenyl group at the 5-position and a carbonyl linker at the 2-position (Figure 1). Piperazine derivatives are widely studied for their pharmacological properties, including serotonin receptor modulation, cytotoxicity, and antimicrobial activity. The furan-phenyl moiety in this compound may confer unique electronic and steric properties, influencing receptor binding or metabolic stability compared to other piperazine derivatives .

Properties

IUPAC Name

(5-phenylfuran-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-10-8-16-9-11-17)14-7-6-13(19-14)12-4-2-1-3-5-12/h1-7,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYVIFSTABEKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylfuran-2-carbonyl)piperazine typically involves the reaction of 5-phenylfuran-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid and the piperazine ring .

Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenylfuran-2-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylfuran moiety can yield phenylfuran-2-carboxylic acid, while reduction can produce 1-(5-phenylfuran-2-yl)ethanol .

Scientific Research Applications

1-(5-Phenylfuran-2-carbonyl)piperazine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Phenylfuran-2-carbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating binding to biological receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The phenylfuran moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Classification

Piperazine derivatives are categorized based on substituents:

Benzoyl/Substituted Benzoyl Derivatives : e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine .

Arylpiperazines : e.g., 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP) .

Heterocyclic-Substituted Piperazines : e.g., furan- or thiazole-linked derivatives .

Table 1: Cytotoxicity of Benzoyl-Substituted Piperazines
Compound Substituent (R) Cancer Cell Lines Tested (IC₅₀, μM) Key Findings Reference
1-(4-Chlorobenzhydryl)-5a 4-Nitrobenzoyl Liver (HEPG2: 8.2), Breast (MCF7: 9.5) Long-term stability; broad-spectrum activity
1-(4-Chlorobenzhydryl)-5g 4-Methoxybenzoyl Colon (HCT-116: 12.1) Moderate activity; pH-dependent solubility

Insight : Bulky substituents like 4-chlorobenzhydryl enhance cytotoxicity, while electron-withdrawing groups (e.g., nitro) improve potency .

Table 2: Serotonin Receptor Affinity of Arylpiperazines
Compound Substituent 5-HT₁A (pKi) 5-HT₁B (pKi) Selectivity Ratio (5-HT₁A/5-HT₁B) Reference
1-(m-TFMPP) 3-Trifluoromethylphenyl 8.75 7.10 65:1
1-(3-Chlorophenyl)piperazine 3-Chlorophenyl 7.80 7.20 6:1
S 15535 (Compound 14) Benzodioxepin 8.75 <6.0 >100:1 (vs. 5-HT₁B and α₁-adrenergic)

Insight : Substituent position (meta vs. para) and electronic nature (e.g., CF₃) critically influence receptor subtype selectivity .

Physicochemical Properties

Table 3: pKa Values of Piperazine Derivatives
Compound pKa₁ (298 K) pKa₂ (298 K) Thermodynamic Trend Reference
Piperazine 9.73 5.33 Alkyl/aryl substituents increase basicity
1-(2-Hydroxyethyl)piperazine 9.81 7.98 Hydroxy groups reduce pKa₂ via hydrogen bonding

Insight : The furan-phenyl group in 1-(5-phenylfuran-2-carbonyl)piperazine may lower pKa₂ compared to unsubstituted piperazine due to electron-withdrawing effects, affecting solubility and bioavailability.

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance receptor affinity and cytotoxicity but may reduce solubility . Bulky substituents (e.g., chlorobenzhydryl) improve target engagement but increase molecular weight .

Hybrid analogs (e.g., S 15535) combine fragments from multiple pharmacophores for improved selectivity .

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